1-Bromo-8-(prop-1-yn-1-yl)naphthalene is an organic compound characterized by the presence of a bromine atom and a propynyl group attached to a naphthalene ring. This compound is significant in organic synthesis and materials science due to its unique structural features and reactivity.
The compound can be synthesized through various methods, primarily involving the bromination of 8-(prop-1-yn-1-yl)naphthalene. The synthesis typically utilizes bromine as the halogenating agent in a suitable solvent under controlled conditions to ensure selectivity and yield.
The synthesis of 1-bromo-8-(prop-1-yn-1-yl)naphthalene can be achieved through several methods:
The reaction conditions typically include:
The structure of 1-bromo-8-(prop-1-yn-1-yl)naphthalene features a naphthalene backbone with a bromine atom at the 1-position and a propynyl group at the 8-position. This arrangement influences its chemical properties and reactivity.
| Property | Value |
|---|---|
| CAS Number | 2476357-67-0 |
| Molecular Formula | C13H9Br |
| Molecular Weight | 245.11 g/mol |
| IUPAC Name | 1-bromo-8-(prop-1-yn-1-yl)naphthalene |
| InChI Key | VKICNBFDBKAEGU-UHFFFAOYSA-N |
| Canonical SMILES | CC#CC1=CC2=C(C=C1)C=C(C=C2)Br |
1-Bromo-8-(prop-1-yn-1-yl)naphthalene can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The propynyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction reactions can convert the compound into corresponding alkanes or alkenes using hydrogen gas in the presence of palladium catalysts.
Common reagents and conditions for these reactions include:
The mechanism of action for 1-bromo-8-(prop-1-yn-1-yl)naphthalene involves its interaction with various molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the propynyl group allows for multiple chemical transformations, enabling the compound's utility in diverse chemical and biological systems .
The physical properties of 1-bromo-8-(prop-1-yn-1-yl)naphthalene include:
The chemical properties are characterized by:
Relevant data includes:
| Property | Value |
|---|---|
| Purity | ≥95% |
1-Bromo-8-(prop-1-yn-1-yl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biochemical Research: The compound is utilized in developing bioactive molecules and probing biochemical assays.
Material Science: It is employed in producing specialty chemicals and materials with specific properties tailored for various applications .
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7
CAS No.: